molecular formula C5H6N4O3S B178784 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 139183-37-2

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No. B178784
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447429

Procedure details

A solution of 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.4 g) in 1 N aqueous solution of sodium hydroxide (19.1 ml) was heated at 50° to 55° C. for an hour. To the solution was added conc.hydrochloric acid (1.9 ml) under cooling in an ice-bath. The mixture was saturated with sodium chloride and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give the title compound (0.9 g), mp 180° to 182° C. (dec.).
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:8]1[N:12]=[C:11]([NH:13]C=O)[S:10][N:9]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].Cl.[Cl-].[Na+]>>[CH3:1][O:2][N:3]=[C:4]([C:8]1[N:12]=[C:11]([NH2:13])[S:10][N:9]=1)[C:5]([OH:7])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Smiles
CON=C(C(=O)O)C1=NSC(=N1)NC=O
Name
Quantity
19.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added conc
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)O)C1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04447429

Procedure details

A solution of 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.4 g) in 1 N aqueous solution of sodium hydroxide (19.1 ml) was heated at 50° to 55° C. for an hour. To the solution was added conc.hydrochloric acid (1.9 ml) under cooling in an ice-bath. The mixture was saturated with sodium chloride and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give the title compound (0.9 g), mp 180° to 182° C. (dec.).
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:8]1[N:12]=[C:11]([NH:13]C=O)[S:10][N:9]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].Cl.[Cl-].[Na+]>>[CH3:1][O:2][N:3]=[C:4]([C:8]1[N:12]=[C:11]([NH2:13])[S:10][N:9]=1)[C:5]([OH:7])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Smiles
CON=C(C(=O)O)C1=NSC(=N1)NC=O
Name
Quantity
19.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added conc
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)O)C1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.